molecular formula C10H7ClF6N4O2 B10944031 [4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B10944031
M. Wt: 364.63 g/mol
InChI Key: IPUFHSSVMMKFRQ-UHFFFAOYSA-N
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Description

[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex organic compound characterized by the presence of both chloro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole with 5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis .

Biology

Its ability to interact with specific biological targets makes it a useful tool for probing biochemical pathways .

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its unique chemical structure allows it to interact with various molecular targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone stands out due to its dual pyrazole structure and the presence of both chloro and trifluoromethyl groups.

Properties

Molecular Formula

C10H7ClF6N4O2

Molecular Weight

364.63 g/mol

IUPAC Name

[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C10H7ClF6N4O2/c1-20-5(4(11)6(19-20)9(12,13)14)7(22)21-8(23,2-3-18-21)10(15,16)17/h3,23H,2H2,1H3

InChI Key

IPUFHSSVMMKFRQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)Cl)C(=O)N2C(CC=N2)(C(F)(F)F)O

Origin of Product

United States

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